molecular formula C7H14NO5P B010509 N-acetylphosphinothricin CAS No. 73634-73-8

N-acetylphosphinothricin

Cat. No. B010509
CAS RN: 73634-73-8
M. Wt: 223.16 g/mol
InChI Key: VZVQOWUYAAWBCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of L-phosphinothricin (L-PPT) employs N-acetylphosphinothricin as a substrate in a kinetic resolution route. A novel aminoacylase from Stenotrophomonas maltophilia, with high hydrolytic activity and enantioselectivity, facilitates this process. This approach yields optically pure L-PPT with high conversion rates, showcasing an efficient route for the industrial production of L-PPT (Cao et al., 2020).

Molecular Structure Analysis

The molecular structure of phosphinothricin, closely related to N-acetylphosphinothricin, has been elucidated through the analysis of its complex with glutamine synthetase. The crystal structure reveals a noncovalent, dead-end mechanism of inhibition, where phosphinothricin stabilizes a key structural element, preventing substrate access to the active site. This insight into the structure aids in understanding the inhibitory mechanism of phosphinothricin and its derivatives (Gill & Eisenberg, 2001).

Chemical Reactions and Properties

Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize N-acetylphosphinothricin differently, leading to rapid N-acetylation of L-phosphinothricin. This reaction pathway illustrates the chemical behavior of N-acetylphosphinothricin in biological systems, showcasing its role in the detoxification process within herbicide-resistant plants (Droge, Broer, & Pühler, 1992).

Physical Properties Analysis

The physical properties of N-acetylphosphinothricin, particularly its stability and mobility in transgenic, herbicide-resistant, and untransformed plants, have been studied. These properties are crucial for understanding the behavior of N-acetylphosphinothricin in various environments and its interaction with plant metabolic pathways (Droge-Laser et al., 1994).

Chemical Properties Analysis

N-acetylphosphinothricin's enzymatic and chemical properties, including its interaction with specific enzymes and its role in inducing male sterility in transgenic tobacco plants, have been extensively researched. These studies highlight the compound's chemical versatility and its potential applications in agricultural biotechnology (Kriete et al., 1996).

Scientific Research Applications

  • Inducing Male Sterility in Plants : A study by Kriete et al. (1996) developed a system for inducible male sterility in tobacco plants using tapetum-specific deacetylation of N-acetyl-L-phosphinothricin. This resulted in empty anthers, eliminating the need for fertility restoration in the F1 generation (Kriete et al., 1996).

  • Maximum Tolerated Concentration in Tobacco Plants : Risse et al. (2005) identified that the maximum tolerated concentration of N-acetyl-L-phosphinothricin (N-Ac-L-PPT) for wild-type tobacco plants is 45 mM. N-Ac-L-PPT is used to induce male sterility in transgenic plants (Risse et al., 2005).

  • P-methylation Reaction in Bialaphos Biosynthesis : Xiao et al. (2008) discussed the use of N-acetyldemethyl phosphinothricin and N-acetyldemethyl phosphinothricin tripeptide as substrates for the P-methylation reaction in bialaphos biosynthesis (Xiao et al., 2008).

  • Psychiatric Applications : Dean et al. (2011) found that N-acetylcysteine shows promise in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its potential therapeutic effects go beyond antioxidant actions (Dean et al., 2011).

  • Potential in Treating Neurodegenerative Diseases : Tardiolo et al. (2018) noted that N-acetylcysteine shows potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, without significant side effects (Tardiolo et al., 2018).

  • Herbicide Metabolism in Transgenic Plants : Dröge et al. (1992) found that transgenic plants with the modified phosphinothricin-N-acetyltransferase gene metabolize L-phosphinothricin differently than untransformed plants, which affects the degradation pathway into PPO and MPP (Dröge et al., 1992).

  • Antioxidant Effect on Rainbow Trout's Brain : Alak et al. (2019) showed that N-acetylcysteine has a significant therapeutic effect on pesticide-induced neurotoxicity in rainbow trout, with 1.0 mM NAC being more effective than 0.5 mM NAC (Alak et al., 2019).

  • Treating Addictions : Asevedo et al. (2014) highlighted N-acetylcysteine's potential in treating addictions, particularly cocaine and cannabis dependence, possibly involving glutamatergic pathways in addiction pathophysiology (Asevedo et al., 2014).

  • Improvement in Acute Myocardial Infarction Patients : Sochman et al. (1996) found that N-acetylcysteine administration after successful recanalization of the infarct-related artery may improve global and regional left ventricular ejection fraction in acute myocardial infarction patients (Sochman et al., 1996).

  • Herbicide Resistance in Transgenic Plants : De Block et al. (1987) engineered transgenic plants to express a detoxifying enzyme, conferring resistance to high doses of phosphinothricin and bialaphos herbicides (De Block et al., 1987).

Safety And Hazards


  • Toxicity : Glufosinate is moderately toxic to humans. It can cause skin and eye irritation.

  • Environmental Impact : It has a low potential for bioaccumulation but may persist in soil and water.

  • Precautions : Proper protective equipment should be worn during handling. Avoid inhalation, ingestion, or skin contact.


Future Directions

Research on glufosinate continues to explore its environmental impact, resistance management, and alternative uses. Efforts are underway to develop more sustainable herbicides and improve application techniques.


properties

IUPAC Name

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVQOWUYAAWBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCP(=O)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873633
Record name Glufosinate-N-acetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylphosphinothricin

CAS RN

73634-73-8
Record name Glufosinate-N-acetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
S IMAI, H SETO, T SASAKI, T TSURUOKA… - The Journal of …, 1985 - jstage.jst.go.jp
NP-45 by employing the transformation ability of NP-51 and 31P NMR as assay methods6). Filtered broth of NP-45 (200 ml) which was prepared as reported previously4), was passed …
Number of citations: 66 www.jstage.jst.go.jp
N Grammel, D Schwartz, W Wohlleben, U Keller - Biochemistry, 1998 - ACS Publications
… PTTS I can also activate N-acetylphosphinothricin (AcPt) or N-acetylglutamate as structural analogues of AcDMPT. Native PTTS I has an estimated size of 62 kDa whereas the …
Number of citations: 31 pubs.acs.org
WJ Werner, KD Allen, K Hu, GL Helms, BS Chen… - Biochemistry, 2011 - ACS Publications
… to 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) to form 2-acetylamino-4-hydroxymethylphosphinylbutanoate (N-acetylphosphinothricin). This …
Number of citations: 77 pubs.acs.org
D Schwartz, N Grammel, E Heinzelmann… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… H-labeled N-acetylphosphinothricin ([ 3 H]AcPT) was prepared enzymatically from phosphinothricin and [ 3 H]acetyl coenzyme A using phosphinothricin acetyltransferase purified from …
Number of citations: 24 journals.asm.org
JH Lee, BS Evans, G Li, NL Kelleher… - Biochemistry, 2009 - ACS Publications
… to study its activity by ATP−pyrophosphate exchange assay, demonstrating that AcDMPT was utilized most efficiently under the conditions employed, but that N-acetylphosphinothricin (…
Number of citations: 21 pubs.acs.org
KD Allen, SC Wang - Biochimica et Biophysica Acta (BBA)-Proteins and …, 2014 - Elsevier
… When incubated with [methyl- 13 C] cobalamin and titanium citrate, both [methyl- 13 C] and unlabeled N-acetylphosphinothricin are produced. Our results suggest that SD_1168 …
Number of citations: 27 www.sciencedirect.com
JAV Blodgett, JK Zhang… - Antimicrobial agents and …, 2005 - Am Soc Microbiol
… After N-acetylphosphinothricin tripeptide … N-acetylphosphinothricin tripeptide (step XIV). The final step in PTT biosynthesis was found to be the deacetylation of N-acetylphosphinothricin …
Number of citations: 97 journals.asm.org
JAV Blodgett, JK Zhang, X Yu, WW Metcalf - The Journal of antibiotics, 2016 - nature.com
… Studies of PTT biosynthesis showed that N-acetyldemethylphosphinothricin and N-acetylphosphinothricin 25, 27 are substrates for PhsA, whereas similar compounds lacking N-acetyl …
Number of citations: 28 www.nature.com
K Hu, WJ Werner, KD Allen… - Magnetic Resonance in …, 2015 - Wiley Online Library
… , the phosphinate substrate 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin, NAcDMPT) is methylated to produce N-acetylphosphinothricin (NAcPT) (…
AM Sease - 2009 - ir.vanderbilt.edu
… After N-acetylphosphinothricin tripeptide is nonribosomally synthesized, it has been shown … creates the second CP bond 37 38yielding N-acetylphosphinothricin tripeptide (step XIV). …
Number of citations: 3 ir.vanderbilt.edu

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